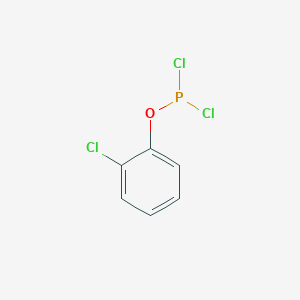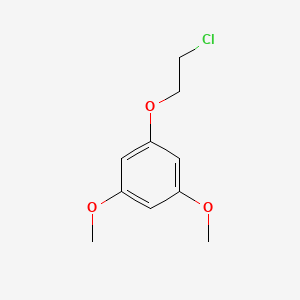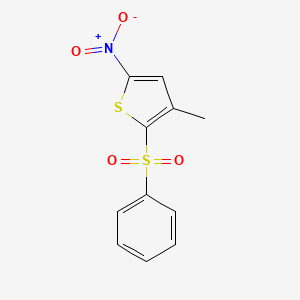
Dichloro-(2-chloro-phenoxy)-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorophenoxydichlorophosphine is an organophosphorus compound with the chemical formula C6H4ClO-PCl2. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless to pale yellow liquid with a pungent odor and is primarily used as an intermediate in the production of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorophenoxydichlorophosphine can be synthesized through the reaction of 2-chlorophenol with phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction is as follows:
C6H4ClOH+PCl3→C6H4ClO-PCl2+HCl
Industrial Production Methods
In industrial settings, the production of 2-chlorophenoxydichlorophosphine involves large-scale reactors where 2-chlorophenol and phosphorus trichloride are reacted under controlled temperatures and pressures. The reaction is exothermic, and cooling systems are employed to maintain the desired reaction temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenoxydichlorophosphine undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols, replacing the chlorine atoms.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-chlorophenol and phosphoric acid derivatives.
Oxidation: It can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Hydrolysis Conditions: Water or aqueous solutions under acidic or basic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products such as 2-chlorophenoxyamines, 2-chlorophenoxy alcohols, and 2-chlorophenoxy thiols can be formed.
Hydrolysis Products: 2-Chlorophenol and phosphoric acid derivatives.
Oxidation Products: Phosphine oxides.
Scientific Research Applications
2-Chlorophenoxydichlorophosphine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of organophosphorus compounds and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and as a tool for modifying biological molecules.
Medicine: Potential use in the development of pharmaceuticals, particularly those involving phosphorus-containing compounds.
Industry: Used in the production of pesticides, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-chlorophenoxydichlorophosphine involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the substitution of chlorine atoms and the formation of new phosphorus-containing compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Dichlorophenylphosphine: Similar in structure but with a phenyl group instead of a chlorophenoxy group.
2,4-Dichlorophenoxyacetic acid: A herbicide with a similar chlorophenoxy structure but different functional groups.
Phosphorus trichloride: A simpler phosphorus compound used in similar types of reactions.
Uniqueness
2-Chlorophenoxydichlorophosphine is unique due to its combination of a chlorophenoxy group and dichlorophosphine functionality. This makes it particularly useful as an intermediate in the synthesis of more complex organophosphorus compounds. Its reactivity and versatility in various chemical reactions set it apart from other similar compounds.
Properties
IUPAC Name |
dichloro-(2-chlorophenoxy)phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3OP/c7-5-3-1-2-4-6(5)10-11(8)9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYDEJFYQRLYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446114 |
Source


|
| Record name | AGN-PC-0NBQKB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56225-92-4 |
Source


|
| Record name | AGN-PC-0NBQKB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)







![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)




